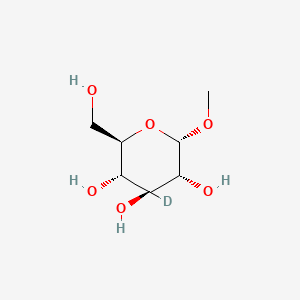
Methyl alpha-D-glucopyranoside-d1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl alpha-D-glucopyranoside-d1 is a methylated derivative of glucose, specifically a monosaccharide. It is a natural product found in various plants such as Pseudoceratina purpurea, Forsythia viridissima, and Quassia amara . This compound is commonly used in scientific research as a non-metabolizable analog of glucose, allowing researchers to study glucose transport, metabolism, and related cellular processes without interference from normal glucose metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl alpha-D-glucopyranoside-d1 can be synthesized through the methylation of glucose. The process involves the reaction of glucose with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction typically occurs under mild conditions, with temperatures below 100°C and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity glucose and methanol, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is then purified through crystallization or chromatography to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl alpha-D-glucopyranoside-d1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucopyranosides
Aplicaciones Científicas De Investigación
Methyl alpha-D-glucopyranoside-d1 is widely used in scientific research due to its unique properties:
Biochemical Research: It is used as a non-metabolizable analog of glucose to study glucose transport and metabolism.
Cell Culture: The compound is used in cell culture media to study cellular processes without interference from glucose metabolism.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules.
Analytical Chemistry: The compound is used as a standard in various analytical techniques.
Pharmaceutical Industry: It is used in the development of drugs and as an inhibitor of lectin-conjugate binding.
Mecanismo De Acción
Methyl alpha-D-glucopyranoside-d1 exerts its effects by mimicking the structure of glucose. It binds to glucose transporters and enzymes involved in glucose metabolism but is not metabolized itself. This allows researchers to study the transport and metabolism of glucose without interference from normal glucose metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Methyl beta-D-glucopyranoside: Another methylated glucose derivative with similar properties.
Methyl alpha-D-galactopyranoside: A methylated derivative of galactose.
Methyl alpha-D-mannopyranoside: A methylated derivative of mannose
Uniqueness
Methyl alpha-D-glucopyranoside-d1 is unique due to its specific structure, which allows it to be used as a non-metabolizable analog of glucose. This property makes it particularly valuable in research applications where interference from normal glucose metabolism needs to be avoided .
Propiedades
Fórmula molecular |
C7H14O6 |
|---|---|
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6S)-4-deuterio-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1/i5D |
Clave InChI |
HOVAGTYPODGVJG-LQYNRTGASA-N |
SMILES isomérico |
[2H][C@@]1([C@@H]([C@H](O[C@@H]([C@@H]1O)OC)CO)O)O |
SMILES canónico |
COC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















